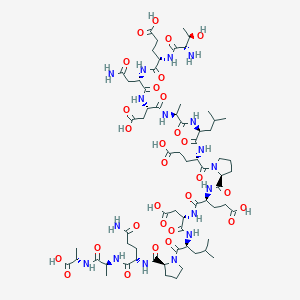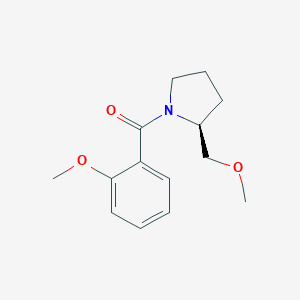
(Ethylenedioxy)dimethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(Ethylenedioxy)dimethanol is utilized in a variety of scientific research applications:
Wirkmechanismus
Target of Action
(Ethylenedioxy)dimethanol is primarily used as a biocide . It is a formaldehyde releaser , meaning it releases formaldehyde, a potent disinfectant and preservative, in aqueous solution . The primary target of this compound is therefore microorganisms that are susceptible to the biocidal action of formaldehyde.
Mode of Action
The mode of action of this compound is through the release of formaldehyde . Formaldehyde is a highly reactive compound that can interact with various biological molecules, including proteins and nucleic acids, leading to microbial death. The release of formaldehyde from this compound occurs upon hydrolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are those impacted by formaldehyde. Formaldehyde can cause cross-linking of proteins and DNA, disrupting normal cellular functions and leading to cell death. It is also known to inhibit certain enzymes, further disrupting cellular metabolism .
Pharmacokinetics
At a pH of 7.0 and 20 °C, a 1% (ethylene dioxy)dimethanol solution has a hydrolysis half-life of 6 minutes . It can therefore be assumed that this compound hydrolyses to formaldehyde upon impaction in the respiratory tract . The release of two formaldehyde molecules per molecule of this compound in the respiratory tract has been suggested .
Result of Action
The result of the action of this compound is the death of susceptible microorganisms due to the biocidal action of formaldehyde . The substance is irritating to the skin and corrosive to the eyes of rabbits .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature, which can affect the rate of formaldehyde release . . Therefore, its action is likely to be most effective in liquid environments where it can come into direct contact with microorganisms.
Biochemische Analyse
Biochemical Properties
(Ethylenedioxy)dimethanol plays a role in biochemical reactions primarily through its release of formaldehyde. Formaldehyde can interact with various biomolecules, including proteins and nucleic acids, forming cross-links that can disrupt normal cellular functions.
Cellular Effects
The cellular effects of this compound are largely due to the formaldehyde it releases. Formaldehyde can cause cross-linking of proteins and DNA, disrupting normal cellular functions and leading to cell death. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formaldehyde it releases. Formaldehyde can bind to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Ethylenedioxy)dimethanol can be synthesized through the reaction of ethylene glycol with paraformaldehyde under acidic conditions . The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (Ethylenedioxy)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Ethylene glycol: Structurally similar but lacks the dioxy functional groups.
1,2-Dimethoxyethane: Similar in structure but with methoxy groups instead of dioxy groups.
Uniqueness: (Ethylenedioxy)dimethanol is unique due to its dual methylene dioxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities.
Eigenschaften
IUPAC Name |
2-(hydroxymethoxy)ethoxymethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYYDRIMBPOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCO)OCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041225 | |
| Record name | 1,2-Bis[hydroxymethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-55-8 | |
| Record name | (Ethylenedioxy)dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis[hydroxymethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethylenedioxy)dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y772Z5O19G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is (Ethylenedioxy)dimethanol at scavenging hydrogen sulfide compared to other scavengers?
A1: While the research doesn't directly compare the scavenging efficacy of EDDM to other options in a quantitative manner, it suggests that EDDM exhibits "suitable H2S scavenging capacity" []. Furthermore, field tests using a glyoxal-based H2S scavenger demonstrated "excellent performance with no increase of calcite precipitation" []. This highlights the importance of considering not only scavenging efficiency but also the potential impact on other processes, such as scale formation, when selecting a suitable scavenger.
Q2: Can this compound be used alongside other chemicals commonly employed in oil and gas production?
A2: Yes, research indicates that EDDM can be successfully incorporated into existing chemical treatment programs. One study demonstrated the development of a "novel multiphase H2S scavenger" by combining EDDM with an existing subsea corrosion inhibitor []. This combined formulation aimed to address both H2S scavenging and corrosion inhibition simultaneously, highlighting the potential for EDDM to be integrated into multifunctional solutions for the oil and gas industry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














